2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid 2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 1179082-70-2
VCID: VC4360385
InChI: InChI=1S/C13H12ClNO3/c14-10-3-1-4-11(7-10)15(9-13(16)17)8-12-5-2-6-18-12/h1-7H,8-9H2,(H,16,17)
SMILES: C1=CC(=CC(=C1)Cl)N(CC2=CC=CO2)CC(=O)O
Molecular Formula: C13H12ClNO3
Molecular Weight: 265.69

2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid

CAS No.: 1179082-70-2

Cat. No.: VC4360385

Molecular Formula: C13H12ClNO3

Molecular Weight: 265.69

* For research use only. Not for human or veterinary use.

2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid - 1179082-70-2

Specification

CAS No. 1179082-70-2
Molecular Formula C13H12ClNO3
Molecular Weight 265.69
IUPAC Name 2-[3-chloro-N-(furan-2-ylmethyl)anilino]acetic acid
Standard InChI InChI=1S/C13H12ClNO3/c14-10-3-1-4-11(7-10)15(9-13(16)17)8-12-5-2-6-18-12/h1-7H,8-9H2,(H,16,17)
Standard InChI Key LPMXHFDBCAAQFN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)N(CC2=CC=CO2)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₂ClNO₃, with a molar mass of 265.69 g/mol. Its IUPAC name, 2-[3-chloro-N-(furan-2-ylmethyl)anilino]acetic acid, reflects the connectivity of its three primary components:

  • A 3-chlorophenyl group (C₆H₄Cl) at the para position.

  • A furan-2-ylmethyl moiety (C₅H₅O) linked via a methylene bridge.

  • An acetic acid group (-CH₂COOH) enabling hydrogen bonding and solubility .

The SMILES notation (C1=CC(=CC(=C1)Cl)N(CC2=CC=CO2)CC(=O)O) and InChIKey (LPMXHFDBCAAQFN-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound is unavailable, analogous furan-containing triazine derivatives exhibit planar geometries with intramolecular N⋯O interactions (2.76 Å) and π-π stacking between aromatic systems . Infrared (IR) spectroscopy of related enamines shows characteristic stretches:

  • N-H vibrations: 3,265–3,223 cm⁻¹ .

  • C=O (lactone): ~1,725 cm⁻¹ .

  • Conjugated C=C: ~1,638 cm⁻¹ .

¹H NMR spectra of similar compounds reveal E/Z isomerism due to the push-pull nature of the exocyclic double bond, with equilibrium ratios influenced by solvent polarity and substituent volume .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from chloroaniline and furan precursors. A plausible route includes:

  • Alkylation: 3-Chloroaniline reacts with furfuryl bromide to form N-(furan-2-ylmethyl)-3-chloroaniline.

  • Acetic Acid Conjugation: Glycidic acid derivatives introduce the acetic acid group via nucleophilic substitution.

Alternative one-pot methods using triethyl orthoformate (as in Scheme 2 of ) could streamline synthesis:

  • Step 1: Condensation of 5-(4-chlorophenyl)furan-2(3H)-one with triethyl orthoformate to form an ethoxymethylene intermediate.

  • Step 2: Nucleophilic attack by N-(furan-2-ylmethyl)amine, followed by acid workup to yield the target compound .

Reaction Optimization

Key parameters affecting yield and isomer ratios:

ParameterOptimal ConditionImpact on Yield/Isomer Ratio
SolventAnhydrous i-PrOH75% yield; Z:E = 3:2
TemperatureReflux (82°C)Completes in 25 min
Amine BasicitypKₐ ~5 (pyridine)Enhances nucleophilicity

Polar protic solvents like isopropyl alcohol stabilize transition states, while electron-donating groups on amines accelerate imine formation .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar organic solvents (DMSO, ethanol) but insoluble in hexane. Aqueous solubility depends on pH due to the ionizable carboxylic acid group (pKₐ ≈ 4.5–5.0).

PropertyValue/Description
Molecular Weight265.69 g/mol
LogPEstimated 2.1 (ChemAxon)
Melting PointNot reported

Tautomerism and Isomerism

The exocyclic C=C bond adjacent to the amino group induces E/Z isomerism, as observed in NMR spectra of analogous enamines . Equilibrium favors the Z-isomer in polar solvents due to intramolecular H-bonding between the amine and carbonyl oxygen .

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